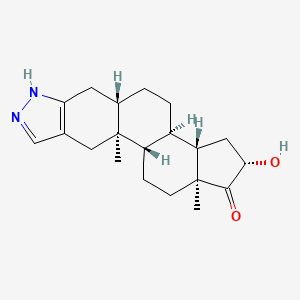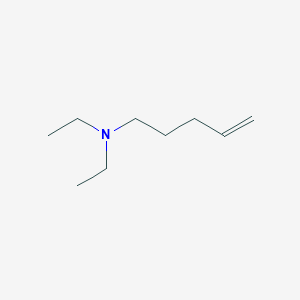
Diethylpent-4-enylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-4-penten-1-amine is an organic compound with the molecular formula C9H19N. It is a secondary amine, characterized by the presence of a nitrogen atom bonded to two ethyl groups and a pentenyl group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Diethyl-4-penten-1-amine can be synthesized through the alkylation of diethylamine with 4-penten-1-yl halide. The reaction typically involves heating diethylamine with the halide in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired amine.
Industrial Production Methods
In an industrial setting, the production of N,N-Diethyl-4-penten-1-amine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity N,N-Diethyl-4-penten-1-amine.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-4-penten-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-diethyl-4-penten-1-imine.
Reduction: Reduction reactions can convert the compound to N,N-diethylpentylamine.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typically used.
Major Products Formed
Oxidation: N,N-diethyl-4-penten-1-imine
Reduction: N,N-diethylpentylamine
Substitution: Quaternary ammonium salts
Applications De Recherche Scientifique
N,N-Diethyl-4-penten-1-amine is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of amine interactions with biological systems.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: N,N-Diethyl-4-penten-1-amine is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-4-penten-1-amine involves its interaction with molecular targets, such as enzymes and receptors, through its amine group. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diethyl-1-penten-1-amine
- N,N-Diethyl-2-penten-1-amine
- N,N-Diethyl-3-penten-1-amine
Uniqueness
N,N-Diethyl-4-penten-1-amine is unique due to the position of the double bond in the pentenyl group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its isomers.
Propriétés
Formule moléculaire |
C9H19N |
|---|---|
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
N,N-diethylpent-4-en-1-amine |
InChI |
InChI=1S/C9H19N/c1-4-7-8-9-10(5-2)6-3/h4H,1,5-9H2,2-3H3 |
Clé InChI |
LADWJVRVWWFPKV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


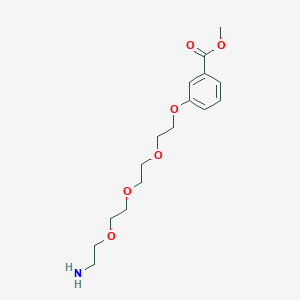
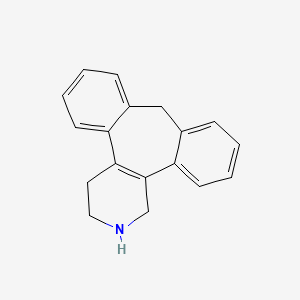
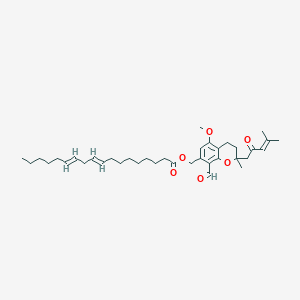
![1,1-Dimethylethyl N-[(1S,3R,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate](/img/structure/B13443685.png)
![(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13443692.png)
![[9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide](/img/structure/B13443697.png)
![alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol](/img/structure/B13443699.png)
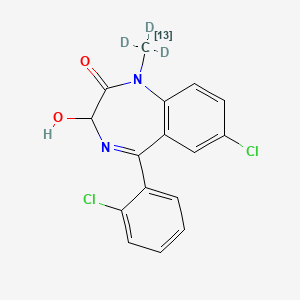
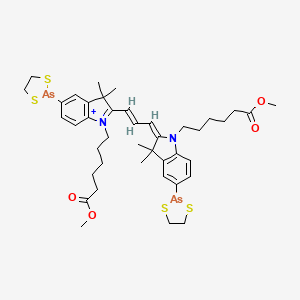

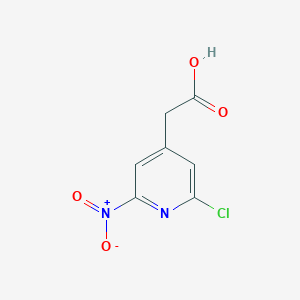
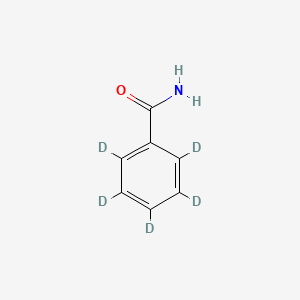
![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-](/img/structure/B13443719.png)
